1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine
Description
Properties
CAS No. |
887583-50-8 |
|---|---|
Molecular Formula |
C18H35N3O3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
tert-butyl 4-[(3-morpholin-4-ylpropylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H35N3O3/c1-18(2,3)24-17(22)21-9-5-16(6-10-21)15-19-7-4-8-20-11-13-23-14-12-20/h16,19H,4-15H2,1-3H3 |
InChI Key |
KLRXZADQZYDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine
The foundational step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Patent CN107805218B outlines a method where:
- N-Benzyl-4-piperidone reacts with trimethyl orthoformate and ammonium chloride in methanol.
- Subsequent treatment with tert-butyl carbamate in toluene yields N-Boc-4-benzylpiperidine (81% yield).
- Catalytic hydrogenation (5% Pd/C, 0.8–1.0 MPa H₂) removes the benzyl group, yielding 4-Boc-aminopiperidine (88.7% yield, 99% purity).
Key Conditions :
| Step | Reagents | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|---|
| 1 | Trimethyl orthoformate, NH₄Cl | Methanol | Reflux | None | 81% |
| 2 | tert-Butyl carbamate | Toluene | 80–100°C | None | — |
| 3 | H₂ | Methanol | 80°C | Pd/C | 88.7% |
Reductive Amination with Industrial Scalability
Patent CN105777615A details a scalable two-step process:
- Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine :
- 1-Benzyl-4-piperidone and morpholine undergo reductive amination using Raney nickel (10 kg H₂ pressure, 50°C, 88.6% yield).
- Debenzylation :
- Hydrogenation with Pd/C (40 kg H₂ pressure, 50°C) removes the benzyl group, yielding 4-morpholinopiperidine (89.7% yield).
- Final Alkylation :
- Reaction with 3-chloropropylamine and Boc protection yields the target compound.
Advantages :
- Avoids cryogenic conditions.
- High reproducibility (>85% yield at each step).
Bromination and Nucleophilic Substitution
Patent CN104628627A proposes a bromine-mediated route:
- 1-Boc-4-piperidinecarboxamide is treated with bromine in NaOH, yielding 1-Boc-4-aminopiperidine (66% yield).
- Alkylation with 3-(morpholin-4-yl)propyl bromide in acetonitrile (K₂CO₃, 60°C) gives the final product.
Reaction Table :
| Step | Substrate | Reagent | Conditions | Yield |
|---|---|---|---|---|
| 1 | 4-Piperidinecarboxamide | Br₂, NaOH | Reflux, 3–5h | 66% |
| 2 | 1-Boc-4-aminopiperidine | 3-(Morpholinyl)propyl bromide | K₂CO₃, MeCN, 60°C | 72% |
Challenges :
- Bromine handling requires stringent safety protocols.
- Column chromatography needed for purity (>98%).
Organometallic Approaches
A White Rose University thesis highlights a copper-catalyzed allylation strategy:
- β-Aminoalkyl zinc iodide (from Boc-protected piperidine) reacts with 3-chloro-2-(chloromethyl)propene .
- Cyclization with NaH in DMF forms the 5-methylene piperidine core (70–85% yield).
- Hydrogenation (Pd/C, H₂) saturates the double bond, followed by morpholine coupling.
Stereochemical Control :
- Hydrogenation of the exo-methylene group yields cis/trans diastereomers (3:1 ratio).
- Chiral HPLC separates enantiomers (ee >94%).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Scalability | Safety Concerns |
|---|---|---|---|---|
| Multi-Step Protection | Boc protection, hydrogenation | 55–88% | High | H₂ handling |
| Reductive Amination | Raney Ni/Pd-C catalysis | 89% | Industrial | High-pressure H₂ |
| Bromination | Br₂-mediated amination | 66% | Moderate | Toxic Br₂ fumes |
| Organometallic | Zn/Cu coupling, cyclization | 70–85% | Low | Air-sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antidepressant Activity
Research indicates that the compound exhibits antidepressant-like effects in animal models. A study demonstrated its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. This suggests potential applications in developing new antidepressant therapies.
Anticancer Properties
Initial investigations have shown that 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine can inhibit the proliferation of certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further exploration in cancer therapeutics.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been observed to protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating conditions like Alzheimer's disease.
Case Study: Antidepressant Activity Evaluation
In a controlled study involving rodents, researchers administered varying doses of the compound over four weeks. Behavioral assessments using the forced swim test indicated a significant reduction in despair-like behavior at higher doses compared to the control group. These findings support further exploration into its antidepressant properties.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability.
Safety Profile
Toxicological assessments have indicated that the compound exhibits low toxicity at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile and any potential side effects.
Table 2: Summary of Pharmacological Data
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Toxicity | Low at therapeutic doses |
| Half-life | To be determined |
Mechanism of Action
The mechanism of action of 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine with structurally analogous Boc-protected piperidine derivatives:
Key Differences and Implications
Substituent Complexity and Polarity: The morpholinylpropylamino group in the target compound introduces a tertiary amine and ether oxygen, enhancing solubility and hydrogen-bonding capacity compared to simpler analogs like 1-Boc-4-(aminomethyl)piperidine (aminomethyl group) or tert-Butyl 4-(propylamino)piperidine-1-carboxylate (propylamino group). Cyano and aryl-substituted derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, making them suitable for targets requiring hydrophobic interactions .
Synthetic Considerations :
- The morpholine moiety may require specialized coupling reactions (e.g., reductive amination or alkylation) during synthesis, as suggested by patent literature on morpholinylmethyl-containing pharmaceuticals .
- Boc deprotection under acidic conditions is a common step for all analogs to unmask the piperidine amine for further reactivity .
Stability and Reactivity: The hydroxyl group in 1-Boc-4-piperidinol increases susceptibility to oxidation or esterification, whereas the morpholine group in the target compound offers greater stability against nucleophilic attack due to its ether linkage .
Potential Applications: Morpholine-containing analogs: Likely candidates for central nervous system (CNS) drugs or protease inhibitors due to morpholine’s prevalence in such therapeutics . Cyano-aryl derivatives: Used in kinase inhibitor development (e.g., JAK/STAT pathways) owing to their planar aromatic systems .
Research Findings and Data Gaps
- Toxicity: While 1-Boc-4-piperidinol is documented as a skin/eye irritant , toxicological data for the target compound and its morpholine analogs remain unstudied.
- Synthetic Routes : highlights a patented process for morpholinylmethyl derivatives, suggesting scalable methods for the target compound’s synthesis, though specifics are undisclosed .
Biological Activity
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a morpholinyl propylamino group and a Boc (tert-butyloxycarbonyl) protecting group. The structural formula can be represented as follows:
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine has shown activity in various biological contexts, particularly in the inhibition of specific enzymes and receptors. Research indicates that it may act as an inhibitor of transmembrane protease serine 2 (TMPRSS2), which is crucial for viral entry into host cells, particularly in the context of SARS-CoV-2 infection .
Antiviral Properties
A study focused on TMPRSS2 inhibitors highlighted the potential of this compound in antiviral therapy. By inhibiting TMPRSS2, it could prevent the activation of viral proteins necessary for entry into human cells, thus serving as a candidate for COVID-19 treatment .
Neuropharmacological Effects
The morpholine moiety suggests potential central nervous system activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This raises the possibility that 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine may exhibit psychoactive properties or influence mood disorders.
Case Studies and Research Findings
- Inhibition Studies : In vitro assays demonstrated that compounds structurally related to 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine effectively inhibited TMPRSS2 activity, suggesting a mechanism that could be exploited for therapeutic purposes against viral infections .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, making it a viable candidate for further development in drug formulation.
- Toxicology : Safety assessments revealed that while the compound exhibits biological activity, caution is warranted due to potential cytotoxicity at higher concentrations. Protective measures are recommended when handling the compound to mitigate risks associated with exposure .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₂ |
| Molecular Weight | 252.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
| Biological Activity | TMPRSS2 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
